molecular formula C18H25N3O2 B3941032 1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine

1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine

Cat. No.: B3941032
M. Wt: 315.4 g/mol
InChI Key: PGHIRDZUMYBGEF-UHFFFAOYSA-N
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Description

1-Bicyclo[221]hept-2-yl-4-(4-nitrobenzyl)piperazine is a complex organic compound with the molecular formula C18H25N3O2 It is characterized by a bicyclic structure fused with a piperazine ring and a nitrobenzyl group

Preparation Methods

The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine can be compared with similar compounds such as:

    1-Bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.

    1-Bicyclo[2.2.1]hept-2-yl-4-(4-aminobenzyl)piperazine: The nitro group is reduced to an amine, leading to different chemical and biological properties.

    1-Bicyclo[2.2.1]hept-2-yl-4-(4-methylbenzyl)piperazine:

These comparisons highlight the uniqueness of 1-bicyclo[22

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c22-21(23)17-5-2-14(3-6-17)13-19-7-9-20(10-8-19)18-12-15-1-4-16(18)11-15/h2-3,5-6,15-16,18H,1,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHIRDZUMYBGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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